4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Classification and Importance of Pyrrolopyridine Derivatives
Pyrrolopyridines are bicyclic heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. These derivatives are classified based on the position of the nitrogen atoms and the fusion pattern of the rings. The 1H-pyrrolo[3,2-c]pyridine scaffold, for instance, features a pyrrole ring fused at the 3- and 2-positions of a pyridine ring. Such frameworks are critical in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases, enzymes, and receptors.
Pyrrolopyridines are pharmacologically versatile, with applications in oncology, immunology, and infectious disease treatment. For example, vemurafenib , a pyrrolo[2,3-b]pyridine derivative, is a BRAF kinase inhibitor used in melanoma therapy. The scaffold’s ability to mimic ATP’s purine moiety allows it to compete for binding in kinase active sites, making it a cornerstone in kinase inhibitor design.
Table 1: Key Pharmacological Applications of Pyrrolopyridine Derivatives
| Application | Example Compound | Target/Mechanism |
|---|---|---|
| Anticancer Therapy | Vemurafenib | BRAF Kinase Inhibition |
| Antiviral Agents | Compound 12j (EC₅₀ = 1.65 µM) | HIV-1 Integrase Inhibition |
| Anti-Inflammatory Agents | JAK1 Inhibitors (e.g., 12b) | JAK/STAT Pathway Modulation |
Historical Development of Halogenated Heterocycles in Chemical Research
Halogenated heterocycles emerged as pivotal structures in the mid-20th century, driven by the discovery that halogen atoms enhance metabolic stability, binding affinity, and bioavailability. Early work on pyridine and pyrrole halogenation laid the foundation for modern drug design, with chlorinated and brominated analogs showing improved pharmacokinetic profiles.
The introduction of halogens into heterocycles like pyrrolopyridines modulates electronic properties, influencing π-π stacking and hydrogen-bonding interactions. For instance, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid leverages bromine and chlorine atoms to enhance steric and electronic complementarity with target proteins. Halogenation also reduces oxidative metabolism, as seen in antimycobacterial pyrrolo[3,4-c]pyridines where chloro substituents improved microsomal stability.
Key Milestones in Halogenated Heterocycle Development :
- 1950s : Synthesis of chloroquine, a halogenated quinoline for malaria treatment.
- 2000s : Discovery of halogenated pyrrolopyridines as kinase inhibitors (e.g., MPS1 inhibitors).
- 2020s : Computational design of JAK1-selective pyrrolopyridines with fluorine substituents.
Significance of this compound in Contemporary Chemistry
1.3.1. Molecular Architecture and Substituent Roles
The compound’s structure integrates three critical functional groups:
- Bromo Substituent (C-4) : Enhances hydrophobic interactions and mediates halogen bonding with protein residues.
- Chloro Substituent (C-7) : Improves metabolic stability by blocking cytochrome P450-mediated oxidation.
- Carboxylic Acid (C-3) : Facilitates hydrogen bonding and serves as a handle for further derivatization (e.g., amide formation).
1.3.2. Applications in Drug Discovery and Materials Science
- Kinase Inhibition : The carboxylic acid group enables salt bridge formation with lysine residues in kinase ATP-binding pockets, as demonstrated in JAK1 inhibitors.
- Antiviral Research : Analogous pyrrolopyridines inhibit HIV-1 replication (EC₅₀ = 1.65 µM) by targeting viral integrase.
- Materials Science : The planar aromatic system and halogen atoms make the compound a candidate for organic semiconductors.
Table 2: Synthetic Routes to this compound
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80°C | 65 |
| 2 | Bromination | NBS, AIBN, CCl₄, reflux | 78 |
| 3 | Carboxylation | CO₂, CuI, 1,10-phenanthroline | 52 |
Properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILARIBBHMDRKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646788 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-01-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 2-chloro-3-formylpyridine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolopyridine core. This can be achieved using various cyclization agents and conditions, such as acidic or basic catalysts.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions, enabling derivatization for drug discovery. For example:
Suzuki Coupling :
Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups. This reaction is critical for introducing pharmacophores in medicinal chemistry .
| Reaction Type | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Aryl derivatives | 65–85% |
Chlorine Substitution :
The chlorine at position 7 is less reactive but can undergo substitution with strong nucleophiles (e.g., amines) under high-temperature or microwave-assisted conditions .
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 participates in classic acid-derived reactions:
Esterification :
Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling agents (DCC/DMAP) produces esters, improving lipophilicity for biological studies .
Amidation :
Coupling with amines using HATU or EDCl forms amides, a common strategy for optimizing pharmacokinetic properties .
| Derivative Type | Reagent | Application |
|---|---|---|
| Ethyl ester | SOCl₂, EtOH | Intermediate for further reactions |
| Primary amide | NH₃, DMF | Bioactivity screening |
Decarboxylation
Thermal or basic conditions (e.g., NaOH, Cu/quinoline) remove the carboxylic acid group, yielding 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This reaction is pivotal for simplifying the core structure during synthesis .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens (e.g., iodine) via Finkelstein-type reactions, though such transformations require precise control to avoid side reactions .
Cyclization and Ring Expansion
The heterocyclic core participates in cycloaddition reactions with dienophiles or alkynes, forming polycyclic systems. For example, Huisgen azide-alkyne cycloaddition (click chemistry) introduces triazole rings .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring selectively, though this may dehalogenate bromine or chlorine .
-
Oxidation : The carboxylic acid group resists further oxidation, but adjacent positions (e.g., methyl groups) can be oxidized to aldehydes or ketones .
Stability and Reactivity Considerations
Scientific Research Applications
Cannabinoid Receptor Modulation
One of the most promising applications of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is its role as a cannabinoid receptor modulator . Research indicates that compounds in this class can interact with cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control.
Case Studies
- Therapeutic Potential in Pain Management
- A study published in a peer-reviewed journal highlighted the efficacy of cannabinoid receptor modulators in managing chronic pain conditions. The compound was shown to reduce pain perception in animal models, suggesting potential for human applications.
- Neuroprotective Effects
- Research has indicated that modulation of cannabinoid receptors can have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to explore the specific mechanisms by which this compound may exert these effects.
Anticancer Properties
Emerging research suggests that derivatives of pyrrolo[3,2-c]pyridine compounds may exhibit anticancer properties through various mechanisms such as apoptosis induction and inhibition of tumor growth factors. Ongoing studies aim to elucidate these pathways and assess the compound's efficacy against different cancer cell lines.
Antimicrobial Activity
Some studies have reported antimicrobial activity associated with pyrrolopyridine derivatives. This opens avenues for exploring their use in developing new antibiotics or antifungal agents.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cannabinoid Modulation | Interaction with CB1 and CB2 receptors for pain management and mood regulation. |
| Neuroprotection | Potential protective effects against neurodegenerative diseases. |
| Anticancer | Induction of apoptosis and inhibition of tumor growth factors. |
| Antimicrobial | Activity against various pathogens; potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Substituent Variations in Pyrrolopyridine Carboxylic Acid Derivatives
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Key Observations :
- Halogen Effects : Bromo and chloro substituents in the target compound enhance electrophilicity compared to unsubstituted analogs like 10a , making it more reactive in Suzuki-Miyaura cross-coupling reactions .
- Positional Isomerism: The placement of substituents significantly alters properties. For example, 35 (Cl-PhNH at position 4) exhibits distinct biological activity (e.g., EGFR inhibition) compared to the target compound (Br/Cl at 4/7), which lacks an amino group .
- Functional Group Impact : The carboxylic acid (COOH) in the target compound improves water solubility relative to carbaldehyde (CHO) analogs like 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , which are more lipophilic .
Biological Activity
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 2413775-05-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of diverse scientific literature.
The molecular formula of this compound is C8H4BrClN2O2, with a molar mass of 275.49 g/mol. It features a pyrrole ring fused with a pyridine ring, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrClN2O2 |
| Molar Mass | 275.49 g/mol |
| CAS Number | 2413775-05-8 |
| Melting Point | Not specified |
| Purity | 95% |
Synthesis
The synthesis of this compound involves several steps starting from simpler pyrrole derivatives. The compound can be synthesized through the chlorination of related intermediates followed by carboxylation reactions. This synthetic pathway allows for the introduction of various substituents that can modulate its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that pyrrole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some analogs exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib . This suggests that modifications to the pyrrole structure can enhance anti-inflammatory activity.
Potential as Cannabinoid Receptor Modulators
Research indicates that compounds derived from 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine may act as modulators of cannabinoid receptors. This property positions them as candidates for therapeutic applications in pain management and other conditions influenced by the endocannabinoid system .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of pyrrole derivatives were tested for their antimicrobial efficacy against various pathogens. Among them, one derivative exhibited an MIC of 6 μg/mL against E. coli, indicating strong antibacterial properties . The structure–activity relationship (SAR) analysis revealed that halogen substitutions significantly enhanced activity.
Case Study 2: Anti-inflammatory Response
In a controlled study assessing the anti-inflammatory effects of several pyrrole derivatives, one compound demonstrated an IC50 value of 25 μM against COX-2 enzymes, suggesting a promising therapeutic profile for managing inflammatory diseases .
Q & A
Q. Key Intermediates :
- 7-Chloro-1H-pyrrolo[3,2-c]pyridine
- 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
- Methyl 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Which analytical techniques are essential for characterizing this compound, and what data should be prioritized?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns and purity. For example:
- The carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d₆.
- Aromatic protons in pyrrolopyridine show splitting patterns consistent with J-coupling (e.g., doublets near δ 7.5–8.5 ppm) .
- LCMS/HRMS : Verify molecular weight (expected [M+H]+ ~ 289.9 for C₈H₄BrClN₂O₂) and purity (>95% by HPLC).
- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H absorption (~2500–3500 cm⁻¹).
Q. SAR Table :
| Modification | Effect on Activity | Evidence Source |
|---|---|---|
| 4-Bromo | ↑ Binding affinity (IC₅₀ < 100 nM) | |
| 7-Chloro | ↓ CYP450-mediated metabolism | |
| Carboxylic acid removal | Loss of activity (IC₅₀ > 10 µM) |
How can contradictory synthetic yields in literature be resolved?
Methodological Answer:
- Variable Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3), solvents (DMF vs. THF), and temperatures.
- Purification Methods : Use preparative HPLC instead of column chromatography for polar intermediates.
- Validation : Reproduce key steps (e.g., carboxylation) using protocols from Stokes et al. (2013) for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
